1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with a complex structure that includes a chloropyridine ring and a piperidine ring connected by an ether linkage
Mechanism of Action
Target of Action
The primary target of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- The insulin signaling pathway in the pancreas, leading to increased insulin release .
- The incretin signaling pathway in the gastrointestinal tract, leading to increased GLP-1 secretion .
These pathways work in concert to regulate plasma glucose levels, making this compound a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
It was noted that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .
Result of Action
The activation of GPR119 by this compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glycemic control, making it a potential therapeutic agent for type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves the reaction of 5-chloropyridin-2-ol with 1-(piperidin-4-yl)ethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating the biological pathways and mechanisms of action of various compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
Uniqueness
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9(16)15-6-4-11(5-7-15)17-12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDFMDUMLWAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.